Home > Products > Screening Compounds P7498 > 5'-Hydroxy Thalidomide
5'-Hydroxy Thalidomide - 222991-42-6

5'-Hydroxy Thalidomide

Catalog Number: EVT-483935
CAS Number: 222991-42-6
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cis,trans-5'-hydroxythalidomide is a member of phthalimides.
Overview

5'-Hydroxy Thalidomide is a derivative of the drug thalidomide, which gained notoriety in the 1960s due to its teratogenic effects. Thalidomide has since been repurposed for various medical applications, particularly in treating multiple myeloma and leprosy. The compound 5'-Hydroxy Thalidomide is significant because it represents a metabolite of thalidomide that may contribute to its therapeutic effects and side effects. Understanding this compound is crucial for optimizing thalidomide's use in clinical settings.

Source

5'-Hydroxy Thalidomide is synthesized primarily through the metabolic processes involving cytochrome P450 enzymes in the human liver. Specifically, studies have shown that (R)-Thalidomide is oxidized to produce both 5-hydroxythalidomide and 5'-hydroxythalidomide via NADPH-fortified liver microsomes from humans and monkeys . This biotransformation process is essential for understanding how thalidomide is processed in the body and its potential therapeutic implications.

Classification

5'-Hydroxy Thalidomide belongs to the class of compounds known as hydroxylated derivatives of thalidomide. It can be classified under:

  • Chemical Class: Hydroxylated Thalidomide Derivatives
  • Therapeutic Class: Antineoplastic Agents
Synthesis Analysis

Methods

The synthesis of 5'-Hydroxy Thalidomide can be achieved through various methods, primarily focusing on enzymatic oxidation processes. The key steps include:

  1. Incubation: The compound is incubated with human liver microsomes, which contain cytochrome P450 enzymes.
  2. Oxidation Reaction: The reaction typically requires NADPH as a cofactor, facilitating the oxidation of (R)-Thalidomide to form 5'-Hydroxy Thalidomide.
  3. Purification: Post-reaction, products are purified using liquid chromatography techniques such as LC-MS/MS.

Technical Details

In laboratory settings, a typical reaction setup involves:

  • Concentration: 0.1–0.2 mM of thalidomide.
  • Buffer: 100 mM potassium phosphate buffer at pH 7.4.
  • Temperature: Reactions are generally conducted at 37 °C for several hours.
  • Analysis: Products are analyzed using mass spectrometry to confirm the formation of hydroxylated metabolites .
Molecular Structure Analysis

Structure

The molecular structure of 5'-Hydroxy Thalidomide can be described as follows:

  • Molecular Formula: C13H10N2O4
  • Molecular Weight: Approximately 250.23 g/mol
  • Structural Features: The compound features a phthalimide core with hydroxyl groups at the 5' position.

Data

The compound's structural data can be represented as:

  • SMILES Notation: Cc1c(C(=O)N(C)C(=O)N2C(=O)c3ccccc3C(=O)N2C(=O)c1)cc(C)cc2c(C(=O)N(C)C(=O)N3C(=O)c4ccccc4C(=O)N3C(=O)c2)cc(C)cc3c(C(=O)N(C)C(=O)N4C(=O)c5ccccc5C(=O)N4C(=O)c3)
Chemical Reactions Analysis

Reactions

5'-Hydroxy Thalidomide undergoes various chemical reactions that are essential for its biological activity:

  1. Oxidation Reactions: As mentioned earlier, it is formed through the oxidation of thalidomide by cytochrome P450 enzymes.
  2. Conjugation Reactions: It can also participate in conjugation reactions with glutathione, which may play a role in detoxifying potential harmful metabolites.

Technical Details

The reaction conditions for synthesizing and analyzing 5'-Hydroxy Thalidomide typically involve:

  • Use of specific buffers and pH adjustments to optimize enzyme activity.
  • High-performance liquid chromatography (HPLC) for quantification and purification.
Mechanism of Action

Process

The mechanism of action for 5'-Hydroxy Thalidomide involves its interaction with various biological targets:

  1. Inhibition of Tumor Necrosis Factor Alpha: Similar to thalidomide, it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  2. Modulation of Immune Responses: It can influence immune cell function, potentially enhancing anti-tumor immunity.

Data

Studies have indicated that hydroxylated metabolites like 5'-Hydroxy Thalidomide may exhibit different pharmacokinetic profiles compared to thalidomide itself, impacting their efficacy and safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points vary based on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability may vary under different pH conditions and temperatures.

Relevant Data or Analyses

Research indicates that the compound's stability and solubility are critical factors influencing its bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

5'-Hydroxy Thalidomide has several applications in scientific research:

  • Cancer Research: Investigated for its potential anti-cancer properties, particularly in hematological malignancies.
  • Inflammatory Diseases: Studied for its role in modulating immune responses in diseases like Crohn's disease and systemic lupus erythematosus.
  • Drug Development: Serves as a lead compound for developing new therapeutics aimed at enhancing efficacy while minimizing side effects associated with thalidomide.
Introduction to Thalidomide and Its Metabolites

Historical Context of Thalidomide Development and Teratogenicity

Thalidomide was first developed in the 1950s by the Swiss pharmaceutical company CIBA and subsequently marketed in 1956 by Chemie Grünenthal as Contergan, a non-barbiturate sedative promoted for anxiety, insomnia, and morning sickness. Its perceived safety profile—based on inadequate preclinical testing—led to widespread over-the-counter availability, particularly among pregnant women. By 1960, an estimated 14.6 tons were sold annually in Germany alone. The drug's reputation collapsed in 1961 when independent observations by Dr. William McBride (Australia) and Dr. Widukind Lenz (Germany) established a definitive link between in utero exposure and catastrophic congenital malformations, including phocomelia (seal-like limbs), amelia (absent limbs), and visceral defects. This teratogenic catastrophe affected approximately 10,000-20,000 infants globally, with 40% mortality shortly after birth. Crucially, the disaster revealed that thalidomide had never been tested in pregnant animals prior to human use—an oversight that permitted the tragedy. Subsequent testing demonstrated that thalidomide caused fetal toxicity in rabbits and primates, confirming that rigorous teratogenicity screening could have prevented the epidemic [1] [4] [7].

Role of Metabolites in Thalidomide Pharmacology and Toxicity

Thalidomide undergoes complex biotransformation that generates over 20 hydrolysis products and oxidative metabolites, which mediate its diverse pharmacological and toxicological effects. The parent compound exists as a racemic mixture of S-(-) and R-(+) enantiomers that interconvert spontaneously under physiological conditions. Non-enzymatic hydrolysis occurs at four amide sites, yielding fragmented derivatives, while enzymatic oxidation—primarily mediated by cytochrome P450 (CYP) enzymes—produces hydroxylated metabolites. Among these, 5-hydroxythalidomide (aromatic ring-hydroxylated) and 5'-hydroxythalidomide (aliphatic sidechain-hydroxylated) represent primary oxidative metabolites. These metabolites exhibit distinct biological activities: 5-hydroxythalidomide undergoes further oxidation to reactive intermediates (e.g., epoxides) that form protein adducts and glutathione conjugates, potentially contributing to oxidative stress and teratogenicity. In contrast, 5'-hydroxythalidomide shows anti-angiogenic properties but is considered a deactivation pathway in some species. The metabolic activation of thalidomide is species-dependent, explaining why rodents (which predominantly form 5'-hydroxythalidomide) are resistant to teratogenicity, while rabbits and primates (which form 5-hydroxythalidomide) are susceptible [2] [5] [6].

Significance of 5'-Hydroxy Thalidomide in Metabolic Pathways

5'-Hydroxythalidomide (chemical name: 5'-OH-α-(N-phthalimido)glutarimide) is formed via aliphatic hydroxylation of the glutarimide ring of thalidomide, yielding diastereomeric products. This metabolite is a significant indicator of species-specific metabolic handling. In humans and rabbits—species sensitive to thalidomide's teratogenic effects—5'-hydroxythalidomide is a minor metabolite, while 5-hydroxythalidomide predominates. Conversely, in rodents (resistant species), 5'-hydroxythalidomide represents the primary metabolite, which undergoes rapid conjugation and excretion. Pharmacokinetic studies in rabbits reveal that after oral thalidomide administration (2.0 mg/kg), 5'-hydroxythalidomide appears in plasma within 0.5–24 hours, with concentrations in seminal plasma mirroring those in blood plasma. Physiologically based pharmacokinetic (PBPK) modeling in rabbits suggests low hepatic intrinsic clearance (0.01) for conversion to 5'-hydroxythalidomide, indicating limited metabolic flux through this pathway in sensitive species. This metabolite's stability allows its detection as a biomarker of thalidomide exposure, though its biological activity remains moderate compared to other derivatives [3] [5] [7].

Properties

CAS Number

222991-42-6

Product Name

5'-Hydroxy Thalidomide

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O

Synonyms

5'-hydroxythalidomide
5'-OH-thalidomide

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.